molecular formula C8H15IO B13184399 4-Ethyl-2-(iodomethyl)-4-methyloxolane

4-Ethyl-2-(iodomethyl)-4-methyloxolane

Cat. No.: B13184399
M. Wt: 254.11 g/mol
InChI Key: BHOSXHAANRVBRI-UHFFFAOYSA-N
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Description

4-Ethyl-2-(iodomethyl)-4-methyloxolane is an organic compound belonging to the class of oxolanes It features a five-membered ring with oxygen and carbon atoms, and is substituted with ethyl, iodomethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(iodomethyl)-4-methyloxolane typically involves the iodination of a precursor oxolane compound. One common method includes the reaction of 4-ethyl-4-methyloxolane with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodomethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-(iodomethyl)-4-methyloxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxolanes.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form oxolane derivatives with higher oxidation states.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted oxolanes with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with additional oxygen-containing groups.
  • Reduced methyl derivatives.

Scientific Research Applications

4-Ethyl-2-(iodomethyl)-4-methyloxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(iodomethyl)-4-methyloxolane depends on its specific application. In chemical reactions, the iodomethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

    4-Methyl-2-(iodomethyl)oxolane: Lacks the ethyl group, making it less sterically hindered.

    4-Ethyl-2-(bromomethyl)-4-methyloxolane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.

    4-Ethyl-2-(chloromethyl)-4-methyloxolane: Contains a chlorine atom, which is less reactive than iodine.

Uniqueness: 4-Ethyl-2-(iodomethyl)-4-methyloxolane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromine or chlorine analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

4-ethyl-2-(iodomethyl)-4-methyloxolane

InChI

InChI=1S/C8H15IO/c1-3-8(2)4-7(5-9)10-6-8/h7H,3-6H2,1-2H3

InChI Key

BHOSXHAANRVBRI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1)CI)C

Origin of Product

United States

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